

# An In-depth Technical Guide to 2-Chloro-4-iodobenzoic Acid

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## Compound of Interest

Compound Name: 2-Chloro-4-iodobenzoic acid

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **2-Chloro-4-iodobenzoic acid**, a halogenated aromatic carboxylic acid that serves as a key building block in various chemical syntheses. Its unique substitution pattern makes it a valuable intermediate in the development of novel pharmaceuticals and other complex organic molecules.

## Core Molecular Information

**2-Chloro-4-iodobenzoic acid** is an organic compound featuring both a chlorine and an iodine substituent on the benzoic acid framework.

- Molecular Formula:  $C_7H_4ClIO_2$  [1][2]
- Molecular Weight: 282.46 g/mol [1][2]

The presence of two different halogen atoms at specific positions, along with the carboxylic acid group, provides multiple reactive sites for further chemical modification.

## Physicochemical and Safety Data

A summary of the key quantitative data for **2-Chloro-4-iodobenzoic acid** is presented in the table below for easy reference and comparison.

Property	Value	Source(s)
IUPAC Name	2-chloro-4-iodobenzoic acid	[2]
CAS Number	145343-76-6	[1][2]
Molecular Formula	C <sub>7</sub> H <sub>4</sub> ClIO <sub>2</sub>	[1][2]
Molecular Weight	282.46 g/mol	[1][2]
Appearance	Pale pink colored crystalline powder	[1]
Melting Point	166 - 172 °C	[1]
Purity	≥ 99% (Assay)	[1]
Storage Conditions	Store at 0 - 8 °C	[1]

## Applications in Research and Development

**2-Chloro-4-iodobenzoic acid** is a versatile reagent primarily utilized in the fields of organic synthesis and pharmaceutical research. Its reactivity is enhanced by the presence of both chlorine and iodine substituents, making it a crucial building block for a variety of chemical transformations.

- **Pharmaceutical Development:** This compound is a key intermediate in the synthesis of diverse pharmaceuticals, particularly in the development of anti-inflammatory and analgesic drugs.[1] The halogenated structure allows for the strategic introduction of various functional groups to develop novel compounds with potential therapeutic applications.[1]
- **Organic Synthesis:** It serves as a fundamental building block for creating more complex molecules, which is essential in fields such as materials science and agrochemicals.[1]
- **Biochemical Research:** Researchers utilize this compound in studies related to enzyme inhibition and receptor binding, which aids in understanding biological pathways and developing new therapeutic strategies.[1]

## Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of **2-Chloro-4-iodobenzoic acid** is not readily available in the cited literature, a general approach for the synthesis of similar iodinated benzoic acids often involves a Sandmeyer reaction.[3] This typically consists of the diazotization of an appropriately substituted aminobenzoic acid, followed by a diazo replacement with an iodide salt.[3]

Below is a representative protocol for a common subsequent reaction: the conversion of a substituted benzoic acid to its corresponding acyl chloride, a more reactive intermediate for amide or ester formation.

#### Protocol: General Synthesis of a Substituted Benzoyl Chloride

This protocol describes the conversion of a generic substituted iodobenzoic acid to its acyl chloride using thionyl chloride.

#### Materials:

- Substituted iodobenzoic acid (e.g., 2-iodobenzoic acid)
- Thionyl chloride ( $\text{SOCl}_2$ )
- Toluene (optional, as solvent)
- Round-bottom flask
- Reflux condenser
- Heating mantle
- Rotary evaporator

#### Procedure:

- In a round-bottom flask, suspend the substituted iodobenzoic acid (1.0 mmol) in an excess of thionyl chloride (5 mL).[4] Alternatively, the benzoic acid can be dissolved in a solvent like toluene before the addition of a slight molar excess of thionyl chloride.[5]

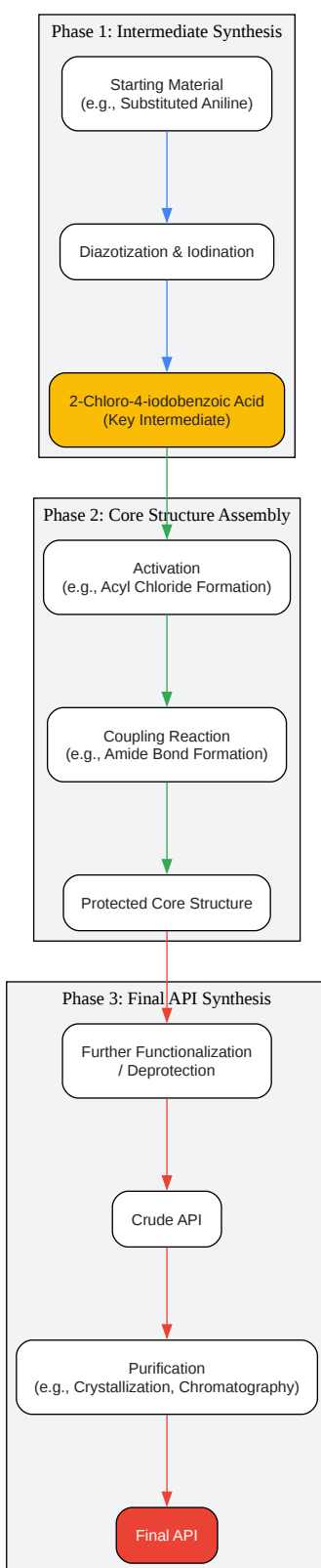
- Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 75-80 °C).[4][5]
- Maintain the reaction at reflux for a period of 2 hours to overnight, monitoring the reaction progress by a suitable method (e.g., TLC or GC) until the starting material is consumed.[4][5]
- After the reaction is complete, allow the mixture to cool to room temperature.
- Remove the excess thionyl chloride and solvent by distillation under reduced pressure using a rotary evaporator.[4][5]
- The resulting product, the corresponding substituted benzoyl chloride, is often obtained in high purity and can be used in subsequent reactions without further purification.[4]

#### Safety Precautions:

- This reaction should be performed in a well-ventilated fume hood.
- Thionyl chloride is corrosive and lachrymatory. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn.
- The reaction generates corrosive gases such as sulfur dioxide and hydrogen chloride. Ensure the apparatus is properly vented to a scrubber system.

## Logical and Experimental Workflows

As a versatile chemical intermediate, **2-Chloro-4-iodobenzoic acid** plays a crucial role in multi-step synthesis pathways common in drug discovery and development. The following diagram illustrates a generalized workflow for the utilization of such a substituted benzoic acid in the synthesis of an Active Pharmaceutical Ingredient (API).



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Caption: Generalized workflow for API synthesis using a substituted benzoic acid.

This diagram outlines the logical progression from a basic starting material to a final purified active pharmaceutical ingredient. **2-Chloro-4-iodobenzoic acid** serves as a critical intermediate, which, after activation, is incorporated into a larger molecule that forms the core of the target drug. Subsequent steps involve modification and purification to yield the final product.

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